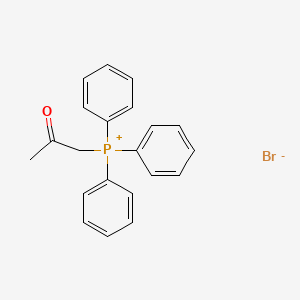

Acetonyl triphenylphosphonium bromide

Vue d'ensemble

Description

Acetonyl triphenylphosphonium bromide is a useful research compound. Its molecular formula is C21H20BrOP and its molecular weight is 399.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that triphenylphosphonium compounds generally interact with electron-deficient alkenes .

Mode of Action

The mode of action of Acetonyl Triphenylphosphonium Bromide involves its interaction with electron-deficient alkenes . The activated double carbon-carbon bond of the alkene can be readily attacked by the triphenylphosphonium group to form a zwitterionic intermediate, which can be involved in further transformations with various electrophilic compounds .

Biochemical Pathways

The formation of the zwitterionic intermediate suggests that it may participate in various phosphine-catalyzed reactions .

Result of Action

The formation of a zwitterionic intermediate suggests potential involvement in various chemical transformations .

Action Environment

It is known to be hygroscopic , suggesting that moisture in the environment could potentially affect its stability.

Analyse Biochimique

Biochemical Properties

Acetonyl triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in the context of nucleic acid interactions. It has been observed to interact with DNA decamers, forming nanosized complexes through electrostatic and hydrophobic forces. These interactions are crucial for its function as a nucleic acid carrier, enhancing the stability and efficacy of nucleic acid delivery . Additionally, this compound can disorder lipid bilayers, which is indicative of its integration with lipid membranes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cytotoxicity in human cell lines, with the highest cytotoxicity observed in dodecyl and tetradecyl homologs . Furthermore, this compound has been found to inhibit tumor growth and cell migration in HepG2 cells, highlighting its potential as an antitumor agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with nucleic acids and lipid membranes. The compound’s ability to form stable complexes with DNA decamers and its integration into lipid bilayers are key aspects of its mechanism of action . Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can enhance the stability of mRNA-loaded polymeric micelles, facilitating efficient protein production in solid tumors . This indicates that this compound can maintain its efficacy over extended periods, making it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, the compound has been shown to inhibit tumor growth in H22-bearing mice, demonstrating its potential as an anticancer agent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interactions with lipid membranes and nucleic acids play a crucial role in its metabolic functions . Additionally, the compound’s ability to form stable complexes with nucleic acids suggests its involvement in nucleic acid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s integration into lipid bilayers and its ability to form stable complexes with nucleic acids facilitate its transport and distribution within cells . This ensures that this compound can effectively reach its target sites and exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been shown to localize to mitochondria, where it can influence mitochondrial function and cellular metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Activité Biologique

Acetonyl triphenylphosphonium bromide (ATPB) is a synthetic compound notable for its applications in organic synthesis and potential biological activities. This article reviews the biological activity of ATPB, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

ATPB is characterized by its triphenylphosphonium moiety linked to an acetonyl group, which contributes to its unique reactivity profile. The molecular formula of ATPB is CHBrOP, and it appears as a hygroscopic solid. It is primarily used in organic synthesis for acetylation reactions, where it selectively acetylates amines, heterocyclic amines, and aldehydes under various conditions .

Electrophilic Reactivity : ATPB acts as an electrophile in chemical reactions, allowing it to react with nucleophiles. This property is crucial for its role in acetylation processes, which are essential in both synthetic organic chemistry and medicinal applications .

Catalytic Activity : ATPB has been demonstrated to function as a catalyst in various reactions, including azide-alkyne cycloaddition. Its catalytic properties enhance the efficiency of chemical transformations while maintaining selectivity .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of ATPB. Research indicates that phosphonium compounds similar to ATPB exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triphenylphosphonium have shown selective toxicity towards malignant cells while sparing nonmalignant cells .

Case Study : A study involving triphenylphosphonium-linked compounds reported significant inhibition of cancer cell growth in human breast carcinoma (MCF-7) and colon cancer (HT-29) cell lines. The IC values for these compounds ranged from 121.7 μM to 298 μM, indicating moderate cytotoxicity .

Antimicrobial Activity

ATPB has also been investigated for its antimicrobial properties. Phosphonium compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited concentration-dependent inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .

Comparative Analysis

The following table summarizes the biological activities and properties of ATPB compared to related phosphonium compounds:

| Compound Name | Biological Activity | IC Values (μM) | Unique Features |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | 121.7 - 298 | Selective acetylation |

| Methyltriphenylphosphonium Bromide | Moderate cytotoxicity | 150 - 300 | More soluble in organic solvents |

| Triphenylphosphine | Anticancer activity | Varies | Commonly used as a reagent |

| Benzoyltriphenylphosphonium Chloride | Effective in benzoylation reactions | Varies | Different acyl group |

Applications De Recherche Scientifique

Organic Synthesis

Selective Acetylation

One of the primary applications of acetonyl triphenylphosphonium bromide is in selective acetylation reactions. It can acetylate amines, heterocyclic amines, and aldehydes under both acidic and basic conditions. This property is particularly useful for synthesizing complex organic molecules where specific functional groups need to be modified without affecting others .

Wittig Reactions

The compound also plays a role in Wittig reactions, where it acts as an electrophile to form alkenes from carbonyl compounds. This reaction is crucial for constructing double bonds in organic molecules, which are foundational in the synthesis of various pharmaceuticals and agrochemicals .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential in medicinal applications, particularly its antiproliferative effects against cancer cell lines. For instance, this compound has shown cytotoxic effects on various cancer cells, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29), with IC50 values indicating effective inhibition of cell growth . The compound's mechanism involves inducing apoptosis and disrupting mitochondrial function, leading to cell death predominantly through autophagy and caspase-independent pathways .

Biochemical Applications

Nucleic Acid Interactions

In biochemical contexts, this compound has been observed to interact with nucleic acids. It forms nanosized complexes with DNA decamers via electrostatic and hydrophobic interactions, enhancing the stability and efficacy of nucleic acid delivery systems . This property is particularly beneficial for gene therapy applications where effective delivery of nucleic acids is crucial.

Catalysis

Catalytic Properties

The compound serves as a catalyst in various chemical reactions, including azide-alkyne cycloaddition reactions. Its ability to facilitate these reactions while being reusable makes it an attractive option for synthetic chemists looking to optimize reaction conditions and yields .

Case Studies

-

Antitumor Activity Study

A study investigated the antitumor effects of this compound on liver carcinoma cells. Results showed significant inhibition of cell migration and growth in vitro, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption . -

Nucleic Acid Delivery Research

Research focusing on the use of this compound as a nucleic acid carrier demonstrated its effectiveness in forming stable complexes with DNA, which could enhance gene delivery efficiency in therapeutic applications.

Propriétés

IUPAC Name |

2-oxopropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBWHCFTAAHIJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945013 | |

| Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2236-01-3 | |

| Record name | Phosphonium, (2-oxopropyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.